5-Methylbenzo[b]thiophen-2-amine
Description
Contextualization of Benzo[b]thiophene Scaffolds within Heterocyclic Chemistry
Benzo[b]thiophene, a heterocyclic compound formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, represents a significant scaffold in the realm of heterocyclic chemistry. nih.govrsc.org These structures are of considerable interest due to their presence in naturally occurring compounds, such as in petroleum-associated deposits like lignite (B1179625) tar, and in bioactive natural products. rsc.org The unique arrangement of the fused rings imparts specific physicochemical properties to these molecules, making them versatile building blocks in organic synthesis. ccspublishing.org.cn
The benzo[b]thiophene core is considered a "privileged structure" in medicinal chemistry and drug discovery. nih.govresearchgate.net This is attributed to its ability to serve as a scaffold for a wide array of derivatives exhibiting diverse biological activities. nih.govresearchgate.net The structural similarities of benzo[b]thiophene derivatives to known active compounds have made them focal points for the development of new lead molecules in drug design. nih.gov The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of chemical and biological properties. researchgate.netnih.gov
Historical Trajectories and Current Research Trends Pertaining to 5-Methylbenzo[b]thiophen-2-amine and Related Aminobenzothiophenes
The study of aminobenzo[b]thiophenes has gained significant traction in both synthetic organic chemistry and medicinal chemistry. tandfonline.com Historically, research has focused on the synthesis and reactivity of these compounds, leading to the development of various fused heterocyclic systems. tandfonline.com The introduction of an amino group onto the benzo[b]thiophene core significantly influences its electronic properties and reactivity, opening up avenues for a wide range of chemical transformations.
Current research trends continue to explore the synthetic utility of aminobenzo[b]thiophenes, with a focus on developing efficient and novel synthetic methodologies. ccspublishing.org.cntandfonline.com There is a growing interest in the application of these compounds as key intermediates in the synthesis of complex molecules with potential biological activities. nih.govtandfonline.com The exploration of their structure-activity relationships (SAR) is a key area of investigation, aiming to design more potent and selective molecules for various therapeutic targets. nih.gov Specifically, the synthesis and properties of substituted aminobenzo[b]thiophenes, including methylated derivatives, are being actively investigated to understand the impact of substitution patterns on their chemical behavior and biological function.
Fundamental Academic Significance of the this compound Structure in Synthetic and Mechanistic Studies
The this compound structure holds fundamental academic significance for several reasons. From a synthetic perspective, it serves as a valuable building block for the construction of more complex heterocyclic systems. The presence of both a nucleophilic amino group and a modifiable aromatic core allows for a variety of chemical reactions, including N-functionalization, electrophilic aromatic substitution, and cross-coupling reactions.
| Property | Value |
| Molecular Formula | C9H9NS |
| Molecular Weight | 163.24 g/mol |
| CAS Number | 1521695-30-6 |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,10H2,1H3 |
InChI Key |
JMWIBCNZKXPDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Innovations for 5 Methylbenzo B Thiophen 2 Amine
Classical and Contemporary Approaches to the Benzo[b]thiophen-2-amine (B112646) Core Synthesis
The synthesis of the benzo[b]thiophen-2-amine core has been approached through various classical and modern synthetic routes. These methods often involve the construction of the thiophene (B33073) ring onto a benzene (B151609) precursor or the annulation of a pre-formed thiophene ring.
Multi-Component Reactions for Aminothiophene Derivative Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted thiophenes, including aminothiophene derivatives. researchgate.nettandfonline.com The Gewald aminothiophene synthesis is a cornerstone in this area, involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene. wikipedia.org The versatility of the Gewald reaction is demonstrated by its applicability in synthesizing a wide array of substituted 2-aminothiophenes under mild conditions. researchgate.net
Recent advancements have focused on improving the efficiency and environmental footprint of the Gewald reaction. The use of catalysts such as piperidinium (B107235) borate (B1201080) has been shown to enable the reaction in truly catalytic amounts, offering excellent yields and catalyst recyclability. thieme-connect.com Furthermore, microwave-assisted Gewald reactions have been developed, significantly reducing reaction times and improving yields and purities of the resulting 5-substituted-2-aminothiophenes. wikipedia.orgorganic-chemistry.org
| Reaction | Reactants | Key Features | Reference(s) |
| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | Forms polysubstituted 2-aminothiophenes in a one-pot reaction. | wikipedia.orgorganic-chemistry.org |
| Catalytic Gewald Reaction | Ketone, Active Methylene (B1212753) Compound, Sulfur, Piperidinium Borate | Employs a recyclable catalyst in small amounts for improved efficiency. | thieme-connect.com |
| Microwave-Assisted Gewald Reaction | Arylacetaldehyde, Activated Nitrile, Sulfur, Morpholine (B109124) | Reduces reaction time and enhances yield and purity. | wikipedia.orgorganic-chemistry.org |
Cyclization Reactions in the Construction of the Benzo[b]thiophene Skeleton
Cyclization reactions are fundamental to forming the fused bicyclic structure of benzo[b]thiophenes. Various strategies have been developed, often involving the intramolecular cyclization of appropriately substituted benzene derivatives.
One classical approach is the Hinsberg synthesis , which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form thiophene derivatives. researchgate.netresearchgate.net This method, while effective, often requires subsequent hydrolysis and decarboxylation steps. youtube.com Another well-established method is the Fiesselmann thiophene synthesis , which utilizes the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to generate substituted thiophenes. wikipedia.orgwikipedia.org Variations of this synthesis allow for the formation of 3-aminothiophenes when a nitrile group is used instead of an ester. wikipedia.org
More contemporary methods often employ metal-catalyzed or electrophilic cyclization pathways. For instance, the electrophilic cyclization of o-alkynyl thioanisoles is a powerful tool for constructing the benzo[b]thiophene core. nih.govorganic-chemistry.org This can be achieved using various electrophilic sulfur sources or through copper-mediated halocyclization. nih.govnih.gov Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes also provides a route to fused benzo[b]thiophene systems. thieme-connect.comresearchgate.net Additionally, palladium-catalyzed intramolecular arylation has been explored for the synthesis of these heterocycles. thieme-connect.com
| Cyclization Strategy | Key Precursors/Reagents | Description | Reference(s) |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Condensation reaction to form the thiophene ring. | researchgate.netresearchgate.net |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives, Base | Base-catalyzed reaction leading to substituted thiophenes. | wikipedia.orgwikipedia.org |
| Electrophilic Cyclization | o-Alkynyl thioanisoles, Electrophilic sulfur source | Intramolecular cyclization to form the benzo[b]thiophene ring. | nih.govorganic-chemistry.org |
| Photocatalytic Annulation | o-Methylthio-arenediazonium salts, Alkynes | Regioselective synthesis of substituted benzo[b]thiophenes. | organic-chemistry.org |
Targeted Synthesis of 5-Methylbenzo[b]thiophen-2-amine: Specific Methodological Pathways
The specific synthesis of this compound requires strategies that allow for the introduction of a methyl group at the 5-position of the benzo[b]thiophene ring system.
Regioselective Functionalization Strategies for Benzo[b]thiophen-2-amines
Achieving regioselectivity in the functionalization of benzo[b]thiophenes is crucial for the synthesis of specific isomers like the 5-methyl derivative. Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings, and its application to the benzo[b]thiophene system can lead to the desired 5-methyl substitution. The directing effects of existing substituents on the ring play a significant role in determining the position of functionalization.
Modern approaches to regioselective synthesis include directed ortho-lithiation combined with halocyclization strategies, which can provide access to specifically functionalized benzo[b]thiophenes. researchgate.net Another powerful technique is the direct C-H arylation of thiophenes and benzo[b]thiophenes, which can be performed with high regioselectivity at room temperature using palladium catalysis. acs.org This method allows for the introduction of various substituents with high functional group tolerance. acs.org Furthermore, iodine-promoted photocyclization of specifically substituted 4,5-diarylthiophenes can lead to regioselectively fused benzo[b]thiophenes. thieme-connect.com
Microwave-Assisted and Green Chemistry Techniques for this compound Derivatives
The principles of green chemistry and the use of modern enabling technologies like microwave irradiation are increasingly being applied to the synthesis of benzo[b]thiophene derivatives. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and enhance the purity of products in the synthesis of 3-aminobenzo[b]thiophenes and other heterocyclic systems. rsc.orgnih.gov For example, the microwave-assisted Gewald reaction starting from arylacetaldehydes provides a rapid and efficient route to 5-substituted-2-aminothiophenes. organic-chemistry.org
Green chemistry approaches focus on the use of environmentally benign solvents and reagents. The synthesis of halogenated benzo[b]thiophenes has been achieved using sodium halides as the halogen source in ethanol, a green solvent, under copper catalysis. nih.govuwf.eduresearchgate.net This method avoids the use of harsh and toxic halogenating agents. The development of such eco-friendly protocols is essential for the sustainable production of fine chemicals like this compound.
Advanced Purification and Isolation Methodologies for this compound
The purification and isolation of the target compound, this compound, are critical steps to ensure high purity for subsequent applications. While specific details for this exact compound are not extensively documented in the provided context, general advanced methodologies for related structures can be inferred.
Following synthesis, crude product mixtures containing 2-aminothiophene derivatives are often subjected to crystallization. researchgate.net In many instances, particularly with microwave-assisted Gewald reactions, the desired product crystallizes directly from the reaction mixture upon cooling, simplifying the purification process. organic-chemistry.org For more complex mixtures or to achieve higher purity, column chromatography is a standard and powerful technique. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. Recrystallization from a suitable solvent or solvent mixture is another common method to obtain highly pure crystalline solids.
Chemical Reactivity and Derivatization Studies of 5 Methylbenzo B Thiophen 2 Amine
Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene Nucleus
The benzo[b]thiophene system is a π-electron-rich heterocycle, making it susceptible to electrophilic attack. doi.orgresearchgate.net The regioselectivity of these reactions is influenced by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents. In the case of benzo[b]thiophene itself, electrophilic substitution preferentially occurs at the 3-position (β-position). doi.orgresearchgate.net However, the presence of an activating amino group at the 2-position and a methyl group at the 5-position on the 5-Methylbenzo[b]thiophen-2-amine nucleus significantly influences the substitution pattern.
The order of positional reactivity for electrophilic attack on the unsubstituted benzo[b]thiophene ring, based on nitration, is 3 > 2 > 6 > 5 > 4 > 7. doi.org The amino group at the 2-position is a strong activating group and an ortho-, para-director. The methyl group at the 5-position is also an activating group and an ortho-, para-director. The interplay of these directing effects determines the preferred sites of electrophilic attack.
For instance, studies on related 5-hydroxybenzo[b]thiophenes have shown that nitration, bromination, and formylation of 5-hydroxy-3-methylbenzo[b]thiophen lead to substitution at the 4-position. rsc.org This suggests that the position adjacent to the electron-donating group on the benzene (B151609) ring is highly activated. In the case of this compound, the positions most likely to be attacked by electrophiles are the 3-position, activated by the 2-amino group, and the 4- and 6-positions, activated by both the 5-methyl and 2-amino groups.
Nucleophilic Reactivity and Transformations of the Amine Functionality in this compound
The primary amine group at the 2-position of this compound is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. These transformations are fundamental in modifying the molecule's properties for various applications.
N-Alkylation and Acylation Reactions
The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents.
N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones has been shown to proceed via N-alkylation of the endocyclic nitrogen atom, followed by cyclization. nih.gov While this is an endocyclic nitrogen, the principle of N-alkylation of an amino group on a benzothiazole (B30560) ring system is demonstrated.
N-Acylation is a widely used transformation for the synthesis of amides. researchgate.net This reaction typically involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting amide bond is a common feature in many biologically active molecules. The acylation of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzoyl chloride has been successfully demonstrated, yielding the corresponding N-benzamide derivative. nih.gov This highlights the feasibility of acylating the amino group on a substituted benzo[b]thiophene core.
Reactions with Carbonyl Compounds and Other Electrophiles
The amine group of this compound can react with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines is a reversible process, and the stability of the resulting C=N bond can vary. libretexts.org
Furthermore, the amine can react with other electrophiles. For example, photoreactions of triplet benzophenone (B1666685) with primary aromatic amines have been shown to involve hydrogen abstraction from the amine. rsc.org While this specific reaction may not lead to stable isolable products, it demonstrates the reactivity of the amine group towards excited carbonyl species. rsc.org
Metal-Catalyzed Cross-Coupling Reactions Involving this compound and Its Halogenated Precursors
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities for modifying the benzo[b]thiophene scaffold. wiley.comresearchgate.net These reactions often utilize halogenated derivatives of this compound as starting materials. For instance, 5-Bromobenzo[b]thiophen-2-amine is a commercially available precursor that can be used in various coupling reactions. chemscene.com
Palladium-Mediated Carbon-Carbon Bond Formations (e.g., Heck, Suzuki, Kumada)
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for constructing complex molecular architectures. libretexts.orgcem.com
Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene. libretexts.orgcem.com A halogenated derivative of this compound could be coupled with various alkenes to introduce new carbon-carbon bonds.
Suzuki Reaction: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. researchgate.netlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Kumada Coupling: This reaction utilizes a Grignard reagent and an aryl or vinyl halide to form a carbon-carbon bond, typically catalyzed by nickel or palladium complexes.
Although the direct application of these reactions to this compound itself is not extensively documented in the provided search results, the successful application of palladium-catalyzed cross-coupling reactions to other thiophene (B33073) and benzo[b]thiophene derivatives strongly suggests their feasibility. doi.orgresearchgate.netresearchgate.net The thiophilic nature of palladium, which can sometimes lead to catalyst poisoning, has been overcome in many instances, allowing for successful couplings. doi.orgresearchgate.net
Carbon-Heteroatom Coupling Strategies
Beyond carbon-carbon bond formation, palladium and other transition metals can catalyze the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. mit.edu
Buchwald-Hartwig Amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. This method could be employed to further functionalize a halogenated derivative of this compound by introducing a different amino group.
C-O Coupling: Palladium catalysts have also been developed for the formation of C-O bonds, enabling the synthesis of aryl ethers. mit.edu
Furthermore, metal-free catalytic methods for the phosphorylation of amines to form phosphoramidates have been developed, using molecular iodine as a catalyst. organic-chemistry.org This presents an alternative, milder approach for forming C-N-P linkages. Photochemical methods also offer strategies for carbon-heteroatom bond formation, which can be catalyzed by photocatalysts or occur through direct photoexcitation. researchgate.net
Oxidative and Reductive Transformations of this compound and its Derivatives
The amino group at the C-2 position and the sulfur atom in the thiophene ring are susceptible to oxidative and reductive transformations. While specific studies on the direct oxidation and reduction of this compound are not extensively documented, research on related benzo[b]thiophene derivatives provides insight into potential reaction pathways.
Reductive Transformations:
A significant reductive transformation in the synthesis of aminobenzo[b]thiophenes involves the reduction of a nitro group. In the synthesis of 2-aroyl-5-aminobenzo[b]thiophene derivatives, a 5-nitrobenzo[b]thiophene (B1338478) precursor is reduced to the corresponding 5-amino derivative. nih.gov This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂) in refluxing ethanol. nih.gov This suggests that if the nitro-analogue of this compound were available, it could be a viable precursor.
Another example of reduction involves the conversion of an imine to a secondary amine. In the synthesis of 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivatives, an imine intermediate, formed from the condensation of 6-aminobenzo[b]thiophene 1,1-dioxide with a substituted benzaldehyde, is reduced using sodium cyanoborohydride (NaBH₃(CN)). acs.org This type of reductive amination could potentially be applied to derivatives of this compound.
Oxidative Transformations:
The oxidation of the sulfur atom in the benzo[b]thiophene ring is a common transformation. For instance, the oxidation of the sulfur in 6-aminobenzo[b]thiophene using meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding 1,1-dioxide. acs.org This highlights the reactivity of the thiophene sulfur towards oxidation, a reaction that would likely also occur with this compound.
While direct oxidation of the amino group is not detailed, studies on 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a saturated analog, indicate that oxidation can introduce hydroxyl or carbonyl groups.
Table 1: Examples of Reductive and Oxidative Transformations on Related Benzo[b]thiophene Scaffolds
| Starting Material | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| 5-Nitrobenzo[b]thiophene derivative | SnCl₂, Ethanol | 5-Aminobenzo[b]thiophene derivative | Reduction of nitro group nih.gov |
| 6-Iminobenzo[b]thiophene 1,1-dioxide derivative | NaBH₃(CN) | 6-(Benzylamino)benzo[b]thiophene 1,1-dioxide derivative | Reduction of imine acs.org |
| 6-Aminobenzo[b]thiophene | mCPBA | 6-Aminobenzo[b]thiophene 1,1-dioxide | Oxidation of sulfur acs.org |
Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound as a Building Block
The 2-amino group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. Its nucleophilicity allows it to react with various electrophilic partners, leading to the formation of new rings.
Research on the reactivity of the structurally related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes demonstrates their utility in synthesizing annulated thiophene derivatives. For instance, reaction with benzoylisothiocyanate yields thiourea (B124793) derivatives, which can be cyclized to form pyrimidine-fused systems. mdpi.com These thiourea intermediates can further react with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield triazole-containing structures. mdpi.com
Condensation reactions with bifunctional electrophiles are a common strategy for ring formation. The reaction of 2-aminothiophenols with carbonyl compounds, for example, proceeds through the formation of an imine, followed by cyclization to a benzothiazolidine, which then aromatizes to a benzothiazole. mdpi.com This type of cyclocondensation highlights a potential pathway for this compound to form fused thiazole (B1198619) rings.
Furthermore, the synthesis of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents showcases the importance of the amino group in creating complex structures. nih.gov Although not starting from this compound, these syntheses underscore the versatility of the aminobenzo[b]thiophene scaffold in building biologically active molecules.
Table 2: Examples of Heterocyclic Annulation Reactions with Related Aminothiophene Derivatives
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoylisothiocyanate | Thieno[2,3-d]pyrimidine mdpi.com |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-thiourea derivative | Hydrazine Hydrate | Triazolo[4,3-a]thieno[2,3-e]pyrimidine mdpi.com |
| 2-Aminothiophenol | Carbonyl Compounds | Benzothiazole mdpi.com |
Advanced Theoretical and Computational Investigations of 5 Methylbenzo B Thiophen 2 Amine
Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-Methylbenzo[b]thiophen-2-amine. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, including the distribution of electrons and the nature of chemical bonds.
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO signifies the capacity to accept electrons, reflecting electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For derivatives of benzo[b]thiophene, studies have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. For instance, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, quantum chemical calculations revealed varying molecular stabilities. One derivative, BTAP3, exhibited the highest energy gap (ΔE = 3.59 eV), suggesting greater stability, while another, BTAP2, had the lowest energy gap (ΔE = 3.22 eV), indicating enhanced reactivity. nih.gov
The table below illustrates the HOMO, LUMO, and energy gap values for selected benzo[b]thiophene derivatives, as determined by computational studies.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Benzo[b]thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| BTAP1 | - | - | - |
| BTAP2 | - | - | 3.22 |
| BTAP3 | - | - | 3.59 |
Data sourced from a study on novel benzo[b]thiophene-2-carbaldehyde derivatives. nih.gov
This type of analysis is instrumental in designing molecules with specific electronic properties for various applications.
Conformational Analysis and Energetics of this compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, computational methods can predict the most stable conformer by calculating the potential energy surface as a function of bond rotations.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to predict the reactivity and reaction pathways of molecules. researchgate.net By calculating various electronic descriptors, DFT can provide insights into how this compound and its derivatives will behave in chemical reactions.
Local reactivity descriptors, like the Fukui function, can predict the most likely sites for electrophilic, nucleophilic, and radical attack within the molecule. nih.gov This is particularly useful for understanding the regioselectivity of reactions involving the benzo[b]thiophene ring system. For instance, charge distribution analysis can predict electrophilic substitution sites, such as the C-3 position in benzo[b]thiophene.
DFT calculations are also employed to model reaction mechanisms and transition states, providing a detailed picture of how a reaction proceeds and the energy barriers involved. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Molecular Dynamics Simulations to Elucidate Intermolecular Interactions and Chirality Effects in Derived Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and the effects of chirality over time. These simulations are particularly insightful for understanding how derivatives of this compound interact with other molecules, such as biological macromolecules.
In a study of chiral inhibitors of fibroblast growth factor receptor 4 (FGFR4) derived from a complex aminobenzothiophene structure, MD simulations were used to unravel the mechanistic basis for the different inhibitory activities of the S- and R-enantiomers. rsc.org The simulations revealed that the more potent S-configured form induced a specific coordinated movement in the active site of the protein, leading to optimal interactions with key residues. rsc.org In contrast, the R-configured form had restricted movement, preventing these crucial interactions. rsc.org
MD simulations can also be used to calculate binding free energies, providing a quantitative measure of the strength of interaction between a ligand and its target. In the aforementioned study, the S-enantiomer exhibited a more favorable binding free energy compared to the R-enantiomer, consistent with its higher potency. rsc.org These simulations often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of protein-ligand complexes. nih.gov
Computational Studies on Optical and Electronic Characteristics: Theoretical Prediction and Methodologies
Computational methods are extensively used to predict the optical and electronic properties of molecules, guiding the design of materials with specific characteristics, such as those for nonlinear optics (NLO) or organic light-emitting diodes (OLEDs).
Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which are related to the probability of an electronic transition. nih.gov For instance, in a study on 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based compounds, TD-DFT was used to investigate their linear and nonlinear optical properties. nih.gov
The design of NLO materials often involves creating molecules with a significant difference in electron distribution between the ground and excited states, which can be predicted computationally. The polarizability (α) and the first hyperpolarizability (β) are key parameters that quantify the NLO response of a molecule. researchgate.net
The table below presents calculated NLO properties for a series of thiophene (B33073) derivatives, demonstrating the power of computational prediction.
Table 2: Calculated Nonlinear Optical Properties of Phenyl Thiophene Amino Phenol (B47542) Derivatives
| Compound | Mean Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³¹ esu) |
|---|---|---|
| 1a | 44.2388 | 373.1267 |
| 1b | 43.8141 | 195.2893 |
| 1c | 36.9489 | 120.73825 |
Data sourced from a study on 5-phenyl thiophene amino phenol derivatives. researchgate.net
These theoretical predictions are crucial for screening candidate molecules and prioritizing synthetic efforts toward materials with desired optical and electronic properties.
Mechanistic Elucidation of Reactions Involving 5 Methylbenzo B Thiophen 2 Amine
Reaction Mechanism Studies of Synthetic Pathways to 5-Methylbenzo[b]thiophen-2-amine
The synthesis of 2-aminothiophene derivatives, including this compound, is most prominently achieved through the Gewald reaction. organic-chemistry.orgresearchgate.net Alternative routes like the Fiesselmann synthesis can also be adapted to produce related structures. wikipedia.org
The Gewald reaction is a one-pot, multi-component condensation that synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester or related activated nitrile, and elemental sulfur, typically in the presence of a basic catalyst. organic-chemistry.orgresearchgate.net The synthesis of a benzo[b]thiophene derivative such as 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, a direct precursor which can be aromatized to this compound, would utilize a substituted cyclohexanone.
The mechanism of the Gewald reaction is generally understood to proceed through several key stages: researchgate.netacs.org
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (e.g., 4-methylcyclohexanone) and the active methylene (B1212753) nitrile (e.g., malononitrile). The base, often a secondary amine like morpholine (B109124) or piperidine (B6355638), deprotonates the nitrile to form a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. organic-chemistry.orgacs.org
Sulfur Addition (Thiolation): The α,β-unsaturated intermediate is thiolated at the methylene position by elemental sulfur (typically S₈). acs.org Computational studies suggest that the enolate of the condensation product attacks the S₈ ring, leading to the formation of polysulfide intermediates. researchgate.net
Cyclization and Tautomerization: The sulfurated compound undergoes an intramolecular cyclization. The mercaptide anion attacks the cyano group, forming a five-membered ring. This is followed by tautomerization to yield the more stable, aromatic 2-aminothiophene ring. The aromatization step is the primary thermodynamic driving force for the entire reaction sequence, funneling various intermediates towards the final product. researchgate.net
The Fiesselmann thiophene (B33073) synthesis offers another pathway. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or their nitrile analogs under basic conditions. wikipedia.orgwikipedia.orgyoutube.com To synthesize a 3-aminothiophene, an α,β-acetylenic nitrile would be used. wikipedia.org The mechanism involves the initial Michael addition of the deprotonated thioglycolate to the alkyne, followed by a second addition and subsequent cyclization initiated by deprotonation. Elimination and tautomerization then lead to the final thiophene product. wikipedia.org While typically yielding 3-hydroxy or 3-aminothiophenes, variations of this reaction could potentially be employed to construct the benzo[b]thiophene scaffold.
Detailed Mechanistic Investigations of Derivatization and Functionalization Reactions of this compound
The reactivity of this compound is characterized by the nucleophilicity of the 2-amino group and the susceptibility of the electron-rich benzothiophene (B83047) ring to electrophilic attack.
Reactions of the Amino Group: The primary amine at the C-2 position is a potent nucleophile. It readily reacts with electrophiles such as acyl chlorides, isocyanates, and isothiocyanates. For instance, the reaction with benzoylisothiocyanate proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate group. scirp.orgscirp.org This forms a thiourea (B124793) derivative, which can then undergo intramolecular cyclization upon heating in the presence of a base like sodium ethoxide to form fused pyrimidine (B1678525) systems. scirp.org
Electrophilic Aromatic Substitution: The benzothiophene ring system, activated by the electron-donating 2-amino group and the 5-methyl group, readily undergoes electrophilic substitution. The general mechanism for electrophilic aromatic substitution involves two main steps: masterorganicchemistry.commsu.edubyjus.com
Formation of a Sigma Complex (Arenium Ion): The aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.combyjus.com
The regioselectivity of the substitution is directed by the existing substituents. The powerful electron-donating amino group at C-2 primarily directs incoming electrophiles to the C-3 position. The methyl group at C-5 is a weaker activating group, directing ortho and para, which in this system corresponds to the C-4 and C-6 positions. The directing influence of the amino group is generally dominant. However, reactions on related 5-hydroxybenzo[b]thiophenes show that electrophilic attack (e.g., formylation, nitration, bromination) can occur at the C-4 position. rsc.org This suggests that substitution on this compound could potentially yield a mixture of products depending on the electrophile and reaction conditions.
| Reaction Type | Reagents | Mechanistic Steps | Intermediate/Product |
| N-Acylation | Acyl Chloride (R-COCl) | Nucleophilic attack by NH₂ on carbonyl carbon, followed by loss of HCl. | N-acyl derivative |
| Thiourea Formation | Isothiocyanate (R-NCS) | Nucleophilic attack by NH₂ on isothiocyanate carbon. | N-thiourea derivative |
| Electrophilic Substitution | Electrophile (E⁺) | 1. Attack of π-system on E⁺ to form arenium ion. 2. Deprotonation to restore aromaticity. | Substituted benzothiophene |
This table provides a generalized overview of reaction mechanisms.
Role of Catalysis in Directing Selectivity and Efficiency of this compound Transformations
Catalysis is crucial for both the synthesis and functionalization of this compound.
In the Gewald synthesis , a base catalyst is essential. thieme-connect.com Traditionally, stoichiometric amounts of amines like morpholine or piperidine are used. organic-chemistry.org The catalyst performs several roles:
It facilitates the initial Knoevenagel-Cope condensation by deprotonating the active methylene compound, generating the required nucleophile. thieme-connect.com
It promotes the subsequent cyclization and tautomerization steps.
Recent studies have focused on developing more efficient, truly catalytic systems. For example, piperidinium (B107235) borate (B1201080) (Pip-borate) has been shown to be an effective conjugate acid-base pair catalyst for the Gewald reaction, allowing for the use of catalytic amounts (e.g., 20 mol%) in environmentally benign solvents like ethanol/water. thieme-connect.com The proposed mechanism suggests the piperidinium cation protonates the carbonyl group of the ketone, activating it for attack, while the borate anion deprotonates the active methylene compound. thieme-connect.com This dual activation pathway significantly enhances the reaction rate and yield.
In electrophilic aromatic substitution reactions, Lewis acids or Brønsted acids are often required to generate a sufficiently powerful electrophile. msu.edubyjus.com
Halogenation: A Lewis acid like FeCl₃ or FeBr₃ polarizes the halogen molecule (e.g., Br₂), generating a potent electrophile that can be attacked by the benzothiophene ring.
Nitration: A strong acid like H₂SO₄ is used to protonate nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
Friedel-Crafts Reactions: A Lewis acid such as AlCl₃ is used to generate a carbocation from an alkyl halide (alkylation) or an acylium ion from an acyl halide (acylation). msu.edu
The choice of catalyst can influence the regioselectivity of the substitution by modulating the reactivity of the electrophile.
| Transformation | Catalyst | Role of Catalyst | Impact |
| Gewald Synthesis | Base (e.g., Piperidine, Morpholine) | Deprotonation of α-cyanoester. | Initiates Knoevenagel condensation. |
| Gewald Synthesis | Pip-Borate (Conjugate Acid-Base) | Activates both ketone and nitrile. | Allows for true catalytic efficiency. thieme-connect.com |
| Halogenation | Lewis Acid (e.g., FeBr₃) | Generates electrophilic halogen species. | Facilitates attack by the aromatic ring. |
| Nitration | Brønsted Acid (e.g., H₂SO₄) | Generates nitronium ion (NO₂⁺). | Creates a strong electrophile. |
This table summarizes the role of various catalysts in key transformations.
Kinetic and Thermodynamic Considerations in this compound Reactivity
The concepts of kinetic and thermodynamic control are critical for understanding and predicting the outcomes of reactions involving this compound. libretexts.orgwikipedia.org A reaction is under kinetic control when the product distribution is determined by the relative rates of competing pathways; the product that forms fastest (via the lowest activation energy barrier) will predominate. libretexts.orglibretexts.org This is typically favored at lower temperatures with shorter reaction times. A reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products themselves. This requires the reaction to be reversible, allowing an equilibrium to be established, and is favored by higher temperatures and longer reaction times, where the most stable product is the major one. wikipedia.orglibretexts.org
For electrophilic aromatic substitution , the distinction between kinetic and thermodynamic control can determine the isomeric product ratio. libretexts.org For example, consider the electrophilic attack on the this compound ring. Attack at the C-3 position is electronically favored due to the strong activating effect of the adjacent amino group, likely representing the kinetic product formed via the most stable arenium ion intermediate. However, attack at another position, such as C-6, might lead to a thermodynamically more stable product due to reduced steric hindrance or other factors.
Applications of 5 Methylbenzo B Thiophen 2 Amine in Chemical Synthesis and Advanced Materials Science Excluding Clinical/biological Efficacy
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The 2-amino group on the benzo[b]thiophene core is a potent nucleophile and a versatile functional handle, making 5-Methylbenzo[b]thiophen-2-amine a crucial starting material for the synthesis of more elaborate, fused heterocyclic systems. The inherent reactivity of the amine allows it to participate in a wide array of cyclization and condensation reactions, leading to novel polycyclic structures.
One of the most powerful methods for constructing fused pyrimidine (B1678525) rings from 2-aminothiophenes is through condensation with various dicarbonyl or related compounds. For instance, the Gewald reaction, a multicomponent reaction, is a classic method for preparing substituted 2-aminothiophenes. researchgate.netsemanticscholar.org Once formed, these amines serve as precursors for fused systems like thieno[2,3-d]pyrimidines. researchgate.net The general strategy involves reacting the 2-amino group with a 1,3-dielectrophile, leading to a ring-closing reaction.
Derivatives of this compound can be synthesized through multi-step sequences. A common pathway involves the synthesis of a substituted 5-nitrobenzo[b]thiophene (B1338478), followed by the reduction of the nitro group to the corresponding amine. nih.gov For example, 5-nitrobenzo[b]thiophene derivatives can be prepared via a one-pot cyclization of substituted 2-thiophenols with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone. nih.gov Subsequent reduction of the nitro group, typically using tin(II) chloride (SnCl₂) in refluxing ethanol, yields the desired 5-aminobenzo[b]thiophene core, which can then be further functionalized. nih.gov
This scaffold is instrumental in creating libraries of compounds for various chemical investigations. The amino group can be acylated, alkylated, or used as a nucleophile in addition-elimination reactions to append other molecular fragments, which can then participate in secondary cyclizations to build intricate heterocyclic frameworks.
Table 1: Representative Reactions for Heterocycle Synthesis
| Starting Material Class | Reagent Type | Resulting Heterocyclic System | General Significance |
|---|---|---|---|
| 2-Aminothiophenes | β-Ketoesters / Malonates | Thieno[2,3-d]pyrimidines | Forms a fused pyrimidine ring, a common motif in medicinal chemistry. researchgate.net |
| 5-Nitrobenzo[b]thiophenes | Reducing Agents (e.g., SnCl₂) | 5-Aminobenzo[b]thiophenes | A key step to install the reactive amino group for subsequent elaborations. nih.gov |
| Substituted 2-Thiophenols | α-Halo Ketones | Substituted Benzo[b]thiophenes | A fundamental method for constructing the core benzo[b]thiophene ring system. nih.gov |
Scaffold Engineering Based on the this compound Core for Chemical Probes and Ligands
The rigid, planar structure of the benzo[b]thiophene ring system makes it an excellent scaffold for the spatial presentation of functional groups. By modifying the this compound core, chemists can design molecules with high specificity for biological targets such as enzymes and receptors, making them useful as chemical probes and ligands for research purposes.
The design of potent and selective ligands often relies on establishing multiple points of contact with a target protein. The this compound scaffold is well-suited for this, offering several sites for modification.
The Amine Group: The 2-amino group can be functionalized to introduce moieties that form critical interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in a binding pocket. For example, in the design of dopamine (B1211576) D₃ receptor ligands, a protonated basic amine is known to form a crucial salt bridge with an aspartate residue (Asp110) in the orthosteric binding site (OBS). nih.gov
The Aromatic Core: The benzo[b]thiophene ring itself can participate in hydrophobic and π-stacking interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) in a binding site. This was observed in docking studies of benzothiophene-chalcone hybrids with cholinesterases, where π-stacking with a tryptophan residue (Trp86) was noted. nih.gov
Vectorial Substitution: Substituents can be added at various positions on the benzene (B151609) ring to explore secondary or allosteric binding pockets. This "bitopic ligand" approach aims to bridge the primary (orthosteric) binding site and a secondary binding site (SBS) to enhance affinity and selectivity. nih.gov The 5-methyl group of the parent scaffold serves as one such substitution, providing a vector for further functionalization or influencing electronic properties.
Molecular docking studies are a cornerstone of this design process, providing insights into the binding modes of designed ligands. For instance, in the development of 2-aroyl-5-aminobenzo[b]thiophene derivatives as tubulin inhibitors, docking analyses revealed that the 3′,4′,5′-trimethoxybenzoyl group fits into the colchicine (B1669291) binding site, while the benzo[b]thiophene core provides a stable anchor. nih.gov Similarly, for cholinesterase inhibitors, docking helped elucidate key interactions, such as a hydrogen bond between a carbonyl oxygen and a tyrosine residue (Tyr337). nih.gov
The reactive amine functionality of this compound allows for its incorporation into larger molecular assemblies, including conjugates and polymers. While specific examples starting from this exact compound are not extensively documented in readily available literature, the chemical principles are well-established.
Conjugates: The amine can be covalently linked to other molecules, such as fluorescent dyes, biotin (B1667282) for affinity labeling, or other pharmacophores, to create bifunctional chemical probes. This is achieved through standard amide bond formation (reacting the amine with a carboxylic acid or acyl chloride) or by forming Schiff bases (reacting with an aldehyde or ketone).
Polymeric Structures: The 2-amino group enables the use of this compound as a monomer in step-growth polymerization.
Polyamides and Polyimines: Reaction with diacyl chlorides or dialdehydes would lead to the formation of polyamides or poly(Schiff base)s, respectively. In these polymers, the rigid, aromatic benzo[b]thiophene unit would be regularly spaced along the polymer backbone, influencing the material's thermal stability, solubility, and conformational properties.
Conjugated Polymers: The entire benzo[b]thiophene unit can be incorporated into a π-conjugated polymer backbone. While polymerization often occurs through C-C bond-forming cross-coupling reactions, the amino group can serve as a powerful electron-donating substituent that tunes the electronic and optical properties of the resulting material. It can also be a site for post-polymerization functionalization.
Precursor for Organic Electronic Materials and Optoelectronic Devices: Synthetic Design Considerations
Thiophene-based compounds are a cornerstone of organic electronics due to their excellent charge-transport properties and chemical stability. The this compound scaffold is a promising precursor for creating novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The development of high-performance organic electronic materials hinges on the precise control of the electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The this compound unit offers several advantages in this context.
Electronic Tuning: The amine group at the 2-position is a strong electron-donating group. Its presence raises the HOMO energy level of the molecule. The methyl group at the 5-position is a weaker electron-donating group. This electronic perturbation is a key design element for tuning the band gap and ensuring efficient charge injection/extraction in electronic devices.
Extended Conjugation: The benzo[b]thiophene core provides an extended π-system. This inherent conjugation can be further expanded by synthesizing oligomers and polymers.
The synthesis of such π-conjugated systems typically involves modern cross-coupling reactions. Halogenated derivatives of this compound (where the amine group might be protected) can be used as monomers in reactions like:
Suzuki Coupling: Reacting a bromo- or iodo- derivative with a boronic acid-functionalized monomer.
Stille Coupling: Reacting with an organostannane derivative.
Direct Arylation Polymerization (DAP): A more atom-economical method that involves the direct coupling of C-H bonds with C-Halogen bonds.
These methods allow for the creation of well-defined, regioregular polymers where the 5-Methylbenzo[b]thiophene unit is systematically incorporated into a larger π-conjugated backbone. nih.gov The resulting materials, such as those incorporating various thiophene (B33073) moieties connected by aryl polyyne bridges, can exhibit interesting photophysical and electrochemiluminescent properties. rsc.org The design of radially π-conjugated systems, like cyclo-1,4-phenylene-2',5'-thienylenes, showcases the unique properties that can emerge from novel thiophene-based topologies. nih.govnagoya-u.ac.jp
Table 2: Design Considerations for Materials Science Applications
| Feature of Scaffold | Design Principle | Targeted Application | Relevant Synthetic Method |
|---|---|---|---|
| Electron-rich Amine Group | Raises HOMO energy level, tuning the band gap. | Organic Photovoltaics (OPVs), OLEDs | Functional group protection/modification. |
| Rigid Benzo[b]thiophene Core | Promotes intermolecular π-π stacking for charge transport. | Organic Field-Effect Transistors (OFETs) | Cross-coupling polymerization (e.g., Suzuki, Stille). |
| Reactive C-H/C-X Bonds | Enables polymerization to form extended π-systems. | Conjugated Polymers for Electronics | Direct Arylation Polymerization (DAP). |
Future Directions and Emerging Research Opportunities for 5 Methylbenzo B Thiophen 2 Amine
Exploration of Underexplored Reactivity Profiles and Novel Synthetic Pathways
The reactivity of 5-Methylbenzo[b]thiophen-2-amine is largely uncharted territory, presenting a fertile ground for discovery. The molecule possesses several reactive sites: the nucleophilic amino group, the electron-rich thiophene (B33073) ring, and the benzene (B151609) ring activated by both the amino and methyl groups. Understanding the interplay of these functionalities is key to unlocking its synthetic utility.
The amino group at the C2 position is a prime target for functionalization. Drawing parallels with other 2-aminothiophene derivatives, it is expected to react readily with electrophiles. nih.gov For instance, its reaction with isothiocyanates could yield thiourea (B124793) derivatives, which are versatile intermediates for the synthesis of various annulated heterocyclic systems. scirp.org A potential reaction scheme is the condensation with benzoylisothiocyanate to form an N-benzoylthiourea derivative, which could then be cyclized to create novel, complex heterocyclic structures. scirp.org
Furthermore, the benzo[b]thiophene core is susceptible to electrophilic aromatic substitution. While thiophene itself typically undergoes substitution at the C2 position, the presence of the powerful ortho-, para-directing amino group at C2 would likely direct incoming electrophiles to the C3 position. quimicaorganica.orgpearson.com However, the basicity of the amino group can lead to complications, especially in strongly acidic conditions used for reactions like nitration or sulfonation, as protonation of the amine would convert it into a deactivating, meta-directing ammonium (B1175870) group. youtube.com This challenge necessitates the exploration of milder reaction conditions or the use of protecting groups to control the regioselectivity and achieve desired substitutions on the thiophene ring.
The development of novel synthetic pathways originating from this compound could lead to libraries of new compounds with unique biological and material properties.
Table 1: Potential Reactions for Derivatization of this compound
| Reaction Type | Reagent/Conditions | Potential Product | Research Focus |
| Acylation | Acyl chlorides, Base | N-acylated derivatives | Modulation of electronic properties, biological screening |
| Schiff Base Formation | Aldehydes/Ketones, Acid catalyst | Imines (Schiff bases) | Ligand synthesis, precursors for reduced amines |
| Cyclization | Benzoylisothiocyanate, then base/heat | Annulated thieno[2,3-d]pyrimidines | Creation of complex, polycyclic scaffolds |
| Electrophilic Substitution | Mild halogenating agents (e.g., NBS) | 3-Halo-5-methylbenzo[b]thiophen-2-amine | Intermediates for cross-coupling reactions |
| Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst, Base | N-Aryl derivatives | Synthesis of advanced materials, bioactive molecules |
Integration into Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry, the study of systems beyond the individual molecule, relies on non-covalent interactions to build highly ordered architectures. This compound is an exemplary candidate for the design of such systems. Its structure contains all the necessary components for programmed self-assembly: a hydrogen-bond donor (the -NH2 group), a π-conjugated aromatic system for stacking interactions, and a defined molecular shape. mdpi.comresearchgate.net
The primary amino group can form robust and directional hydrogen bonds. nih.gov It can participate in self-complementary N-H···N interactions or act as a donor to other acceptor groups in co-crystals. This is analogous to how aminopyrimidine derivatives form predictable hydrogen-bonding patterns. nih.gov These interactions can guide the assembly of molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.
The flat, aromatic benzo[b]thiophene core is ideal for π-π stacking interactions, which are crucial for the organization of many organic electronic materials. Research on thiophene-based dendrimers and oligomers has shown their remarkable ability to self-organize on surfaces into nanowires and two-dimensional crystals. nih.govnih.govuh.edu The interplay between hydrogen bonding from the amino group and π-stacking from the aromatic core in this compound could lead to novel nanostructures with tunable electronic and optical properties. These properties are highly dependent on intermolecular arrangement and distance, which can be controlled by careful molecular design and assembly conditions. nih.gov
The exploration of this compound in supramolecular chemistry could yield new functional materials for applications in sensors, organic electronics, and chiral recognition systems.
Advancements in Sustainable and Scalable Synthesis Methodologies for this compound
The future of chemical manufacturing hinges on the development of sustainable and scalable processes. For this compound, this means moving beyond traditional, often harsh, synthetic methods towards greener alternatives. nih.gov
A key strategy is the adoption of one-pot, multicomponent reactions. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, is a prime example that can be adapted. nih.govorganic-chemistry.org This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur, often catalyzed by a base. Recent advancements have focused on making this process more environmentally benign by using organocatalysts like L-proline or performing the reaction in greener solvents like polyethylene (B3416737) glycol or even water. organic-chemistry.orgresearchgate.net A potential sustainable route to this compound could involve a one-pot reaction starting from a substituted 2-chlorophenyl ketone. nih.govresearchgate.net
The use of alternative energy sources like ultrasound or microwave irradiation can significantly accelerate reaction times and reduce energy consumption. researchgate.net Furthermore, developing syntheses in aqueous media is a major goal of green chemistry. Tandem reactions in water have been successfully used to generate related 2-aminobenzothiazoles, suggesting that similar protocols could be developed for the benzo[b]thiophene analogue. rsc.org
Table 2: Comparison of Synthetic Methodologies for Aminothiophene Derivatives
| Methodology | Catalyst/Solvent | Advantages | Applicability to Target Compound |
| Classical Gewald | Strong base (e.g., Morpholine), Organic solvent | Well-established, versatile | High, but improvements in sustainability are needed |
| Organocatalytic Gewald | L-proline, DMF | Mild conditions, low catalyst loading, cost-effective organic-chemistry.org | High, offers a greener alternative |
| Ultrasound-assisted | Water, Sodium polysulfides | Energy efficient, catalyst-free, green solvent researchgate.net | Potentially high, requires experimental validation |
| One-pot from Halo-ketones | Various amines, DMF/Ethanol | High efficiency, step economy nih.govresearchgate.net | High, direct route to the benzothiophene (B83047) core |
| Tandem Reaction in Water | FeCl3, Phase-transfer catalyst | Environmentally benign, recyclable media rsc.org | Moderate, needs adaptation from benzothiazole (B30560) synthesis |
The development of a robust, scalable, and green synthesis for this compound is crucial for its transition from a laboratory curiosity to a readily available building block for industrial and academic research.
Predictive Modeling for New Chemical Transformations and Applications
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving time and resources. For this compound, methods like Density Functional Theory (DFT) can offer profound insights into its electronic structure and reactivity. nih.gov
DFT calculations can determine the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and electronic properties; a smaller gap often implies higher reactivity and potential for use in conductive materials. nih.gov By modeling the effects of the electron-donating amino and methyl groups on the benzo[b]thiophene core, researchers can predict how these substitutions tune the electronic structure compared to the parent compound.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would clearly show the nucleophilic character of the amino nitrogen and specific sites on the aromatic rings that are most susceptible to electrophilic attack, thus predicting the regioselectivity of reactions like halogenation or acylation. researchgate.net
This predictive power extends to designing new molecules for specific applications. For example, by modeling the electronic and optical properties of hypothetical polymers or supramolecular assemblies based on this monomer, scientists can screen for candidates with desirable characteristics for organic light-emitting diodes (OLEDs) or solar cells before undertaking their synthesis. nih.gov
Table 3: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value/Characteristic | Implication |
| HOMO Energy | High | Strong electron-donating ability, easily oxidized |
| LUMO Energy | Low | Good electron-accepting ability upon excitation |
| HOMO-LUMO Gap (ΔE) | Relatively Small | High chemical reactivity, potential semiconductor |
| MEP Minimum | Localized on Amino Nitrogen | Primary site for protonation and hydrogen bond donation |
| MEP Maximum | Dispersed over π-system | Susceptibility to nucleophilic attack in derivatives |
| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions |
Addressing Challenges and Opportunities in this compound Chemical Research
The exploration of this compound is not without its challenges, but each challenge presents a corresponding opportunity for innovation.
The primary challenge is the current scarcity of specific experimental data for this molecule. Its reactivity, while predictable to an extent based on analogues, has not been systematically studied. This creates a significant opportunity for fundamental research in physical organic chemistry to map its reaction pathways, determine the precise influence of its dual substituents on regioselectivity, and explore novel transformations.
A second challenge lies in the synthesis. While several green methods exist for related compounds, a scalable and sustainable route tailored specifically for this compound has yet to be optimized and reported. This provides an opportunity for process chemists and green chemistry experts to develop an efficient protocol, potentially utilizing multicomponent reactions or novel catalytic systems. nih.govorganic-chemistry.org
The opportunities stemming from this compound are vast. In materials science, it is a promising monomer for creating novel conducting polymers, where the methyl group can enhance solubility and the amino group can be used for cross-linking or tuning electronic properties. Its potential for forming ordered self-assembled structures through hydrogen bonding and π-stacking opens doors for the development of new organic semiconductors, sensors, and chiral materials. nih.govnih.gov In medicinal chemistry, the scaffold can be elaborated to generate libraries of new compounds for biological screening, building upon the known pharmacological importance of the benzo[b]thiophene core. nih.gov
In essence, this compound stands as a model system where the integration of synthetic exploration, supramolecular design, sustainable practices, and computational modeling can pave the way for significant scientific advancement.
Q & A
Basic: What are the established synthetic routes for 5-Methylbenzo[b]thiophen-2-amine?
The Gewald aminobenzothiophene synthesis is a widely used method, involving the reaction of α-mercaptoketones with cyanoacetates under basic conditions. For example, substituted 2-aminobenzothiophenes can be synthesized via modified Willgerodt-Kindler conditions, yielding derivatives like this compound in moderate to high yields . Key steps include cyclization and functional group optimization. Alternative routes may involve nitration of benzo[b]thiophene followed by reduction, though regioselectivity must be carefully controlled.
Advanced: How can green chemistry principles be applied to optimize the synthesis of this compound?
Catalyst-free methodologies, such as electrophilic aromatic substitution with α-trifluoromethyl ketones, have been explored to reduce waste and improve atom economy. For instance, hydroxyalkylation of 2-aminothiophene derivatives under solvent-free conditions or using biodegradable catalysts (e.g., ionic liquids) can enhance sustainability . Reaction parameters like temperature, solvent choice, and catalyst loading should be systematically varied to balance yield and environmental impact.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Tools like Mercury software aid in visualizing crystal packing and hydrogen-bonding networks, essential for structural validation .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm is standard .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Use SHELXL for refinement against high-resolution data to address disorder or twinning. Validate models with R-factor convergence tests and electron density maps. For ambiguous cases, cross-reference with spectroscopic data (e.g., IR for functional groups) or computational geometry optimization (DFT) to confirm bond angles/planarity .
Basic: What experimental design is recommended for evaluating the antibacterial activity of this compound derivatives?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) strains.
- Resistance Profiling : Include multidrug-resistant strains (e.g., VRE) and assess synergy with existing antibiotics.
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to differentiate antibacterial efficacy from general toxicity .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 5-position to enhance electrophilic interactions.
- Bioisosteric Replacement : Replace the methyl group with boronic acid (-B(OH)) for Suzuki coupling compatibility, enabling library diversification .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding to targets like FtsZ or DNA gyrase .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair (HOMO) may participate in cycloaddition or alkylation reactions. Transition state analysis can also assess activation barriers for proposed mechanisms .
Basic: What are the key steps in functionalizing this compound for cross-coupling reactions?
- Boronation : Convert the amine to this compound-2-boronic acid via Miyaura borylation (Pd catalysis) for Suzuki-Miyaura couplings .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization.
Advanced: How can mechanistic studies elucidate the antibacterial mode of action of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
